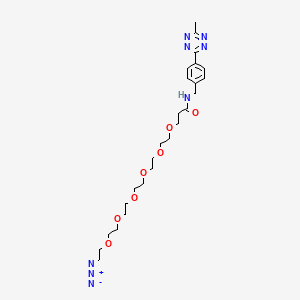
Methyltetrazine-amino-PEG6-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-amino-PEG6-azide is a heterobifunctional polyethylene glycol (PEG) linker that contains a methyltetrazine group and an azide group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the azide group reacts with terminal alkynes and cyclooctyne derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG6-azide is synthesized through a series of chemical reactions that involve the incorporation of the methyltetrazine and azide groups into a PEG backbone. The methyltetrazine group is typically introduced via a reaction with carboxylic acids and activated esters, while the azide group is introduced through a reaction with terminal alkynes and cyclooctyne derivatives.
Industrial Production Methods
Industrial production of this compound involves custom synthesis and cGMP (current Good Manufacturing Practice) manufacturing to ensure high purity and quality assurance. The compound is stored at -18°C to maintain its stability and purity.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG6-azide undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters, while the azide group reacts with terminal alkynes and cyclooctyne derivatives.
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: The methyltetrazine group can participate in IEDDA reactions with dienophiles, which are commonly used in bioorthogonal labeling.
Common Reagents and Conditions
Reagents: Carboxylic acids, activated esters, terminal alkynes, cyclooctyne derivatives, and dienophiles.
Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the PEG linker and the functional groups.
Major Products Formed
The major products formed from these reactions are bioconjugates that contain the methyltetrazine and azide groups, which can be used for further bioorthogonal labeling and detection.
Scientific Research Applications
Methyltetrazine-amino-PEG6-azide has a wide range of scientific research applications, including:
Chemistry: Used as a linker in click chemistry reactions to create bioconjugates and other complex molecules.
Biology: Employed in activity-based protein profiling (ABPP) to identify and visualize enzyme activities within complex biological systems.
Medicine: Utilized in drug delivery systems and diagnostic imaging to target specific biomolecules and pathways.
Industry: Applied in the development of advanced materials and nanotechnology for various industrial applications.
Mechanism of Action
The mechanism of action of methyltetrazine-amino-PEG6-azide involves its ability to participate in bioorthogonal reactions without interfering with the biological functions of the target molecules. The methyltetrazine group reacts with dienophiles through IEDDA reactions, while the azide group reacts with terminal alkynes and cyclooctyne derivatives through click chemistry . These reactions allow for the selective labeling and detection of specific biomolecules and pathways .
Comparison with Similar Compounds
Methyltetrazine-amino-PEG6-azide is unique due to its heterobifunctional nature, which allows it to participate in multiple types of bioorthogonal reactions. Similar compounds include:
Methyltetrazine-PEG6-DBCO: Contains a methyltetrazine group and a dibenzocyclooctyne (DBCO) group, which allows for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Methyltetrazine-PEG6-amine: Features a methyltetrazine group and a primary amine functional group, used for site-specific labeling of biomolecules.
Methyltetrazine-Ph-PEG4-azide: Contains a methyltetrazine group and an azide group, similar to this compound, but with a shorter PEG spacer.
These compounds share similar functionalities but differ in their specific applications and reaction conditions.
Properties
Molecular Formula |
C25H38N8O7 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C25H38N8O7/c1-21-29-31-25(32-30-21)23-4-2-22(3-5-23)20-27-24(34)6-8-35-10-12-37-14-16-39-18-19-40-17-15-38-13-11-36-9-7-28-33-26/h2-5H,6-20H2,1H3,(H,27,34) |
InChI Key |
AKWGAPOEHIWRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


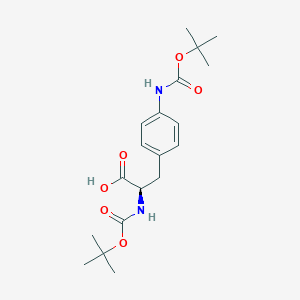


![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B14035036.png)
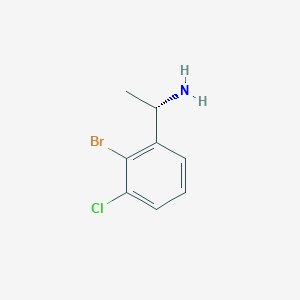
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14035050.png)

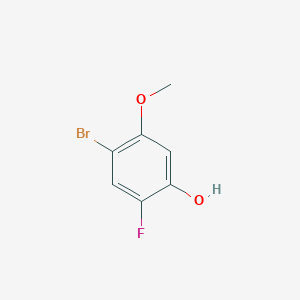
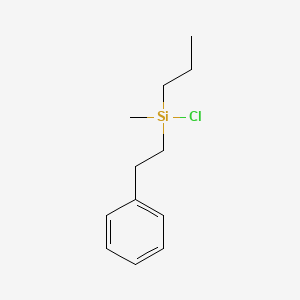
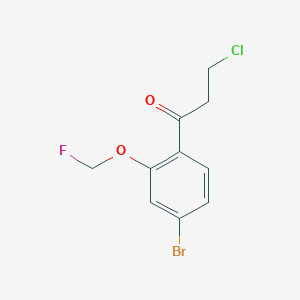
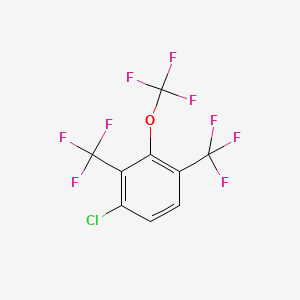

![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)

